Differential Solid-State Properties: Melting Point of Ortho-CF3 vs. Para-CF3 vs. Parent Phenylalanine
The ortho-CF3 substitution on 2-(Trifluoromethyl)-dl-phenylalanine (CAS 3832-73-3) results in a melting point of approximately 165-170°C, which is significantly lower than the 200-202°C reported for its para-substituted isomer, 4-(Trifluoromethyl)-DL-phenylalanine (CAS 14091-16-8) . This 30-37°C difference is a direct consequence of altered crystal packing and intermolecular interactions imposed by the ortho-CF3 group's steric bulk and electronic effects. This property is critical for predicting compound behavior during purification (recrystallization) and formulation, where thermal stability and processing windows are key parameters.
| Evidence Dimension | Melting Point (Thermal Stability Indicator) |
|---|---|
| Target Compound Data | Approximately 165-170°C |
| Comparator Or Baseline | 4-(Trifluoromethyl)-DL-phenylalanine: 200-202°C |
| Quantified Difference | 30-37°C lower for the ortho-isomer |
| Conditions | As reported by commercial suppliers; standard conditions for melting point determination. |
Why This Matters
A 30-37°C difference in melting point directly impacts purification protocol design (e.g., recrystallization solvent selection) and thermal stability assessments, making the ortho isomer the required choice when lower processing temperatures are mandated.
